Methyl 4-acetyl-2-hydroxybenzoate

Descripción

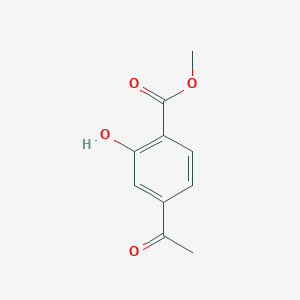

Methyl 4-acetyl-2-hydroxybenzoate, with the CAS number 27475-11-2, is a solid organic compound. bldpharm.com It is characterized by a benzene (B151609) ring substituted with a methyl ester group, a hydroxyl group, and an acetyl group. This arrangement of functional groups provides multiple reactive sites for chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27475-11-2 |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Appearance | Solid |

This table is interactive. Click on the headers to sort.

This compound is classified as a benzoate (B1203000) ester and a derivative of salicylic (B10762653) acid. The benzoate ester functional group is a common motif in many natural products and synthetic compounds with a wide range of biological activities. The term "salicylate" refers to derivatives of salicylic acid (2-hydroxybenzoic acid). foodb.ca The presence of the hydroxyl group ortho to the methyl ester in this compound is a defining feature of a salicylate (B1505791). foodb.ca

The chemical significance of this compound lies in the interplay of its three functional groups. The hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide, which can then participate in various reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. The acetyl group's ketone functionality can be reduced, oxidized, or serve as a point for carbon-carbon bond formation. This trifunctionality makes it a rich platform for generating molecular diversity.

The utility of this compound as a research scaffold stems from its capacity to be elaborated into a wide array of more complex structures. It serves as a key starting material in multi-step synthetic sequences.

For instance, the related compound, 4-acetyl-2-methylbenzoic acid, is a crucial intermediate in the synthesis of the broad-spectrum insecticide, Fluralaner. chemicalbook.comchemicalbook.comgoogle.com While not identical, the synthesis of this related molecule highlights the importance of the acetyl- and carboxyl-substituted benzene ring system in the development of commercially valuable chemicals. chemicalbook.comchemicalbook.comgoogle.com The synthesis of 4-acetyl-2-methylbenzoic acid can be achieved through various methods, including the oxidation of 3,4-dimethylacetophenone. google.com

Furthermore, the core structure of hydroxybenzoic acids and their esters are recognized as versatile platform intermediates for the production of value-added compounds in various industries, including pharmaceuticals and cosmetics. nih.gov For example, methylparaben (methyl 4-hydroxybenzoate) and other parabens are widely used as preservatives. wikipedia.orgsigmaaldrich.com The synthesis of these compounds often involves the esterification of the corresponding p-hydroxybenzoic acid. cabidigitallibrary.org

The reactivity of the functional groups in this compound allows for its use in the preparation of various heterocyclic and polyfunctional aromatic compounds. The specific positioning of the acetyl, hydroxyl, and ester groups on the benzene ring provides regiochemical control in subsequent synthetic transformations.

Table 2: Related Benzoate and Salicylate Derivatives in Research

| Compound Name | CAS Number | Key Application/Significance |

|---|---|---|

| Methyl Salicylate | 119-36-8 | Fragrance, topical analgesic foodb.casigmaaldrich.com |

| Methyl 4-hydroxybenzoate (B8730719) (Methylparaben) | 99-76-3 | Preservative in cosmetics and food wikipedia.orgsigmaaldrich.com |

| 4-Acetyl-2-methylbenzoic acid | 55860-35-0 | Intermediate for the insecticide Fluralaner chemicalbook.comchemicalbook.combldpharm.com |

| Methyl 4-acetylbenzoate | 3609-53-8 | Preparation of trisubstituted pyrazoles chemicalbook.com |

| Methyl 4-acetamido-2-hydroxybenzoate | 4093-28-1 | Reagent in the synthesis of Mosapride chemicalbook.comscbt.comsigmaaldrich.com |

| Methyl 5-acetylsalicylate | 16475-90-4 | Research chemical nih.gov |

| Methyl 4-fluoro-2-hydroxybenzoate | 392-04-1 | Research chemical sigmaaldrich.com |

| Methyl 2-(4-hydroxybenzoyl)benzoate | Starting material for the synthesis of pitofenone (B1678488) nih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-acetyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFLHHFBWGFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537003 | |

| Record name | Methyl 4-acetyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27475-11-2 | |

| Record name | Methyl 4-acetyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Acetyl 2 Hydroxybenzoate and Analogous Structures

Direct Synthesis Routes for Methyl 4-acetyl-2-hydroxybenzoate

Direct synthesis routes aim to construct the target molecule in a single transformation from a readily available precursor that already contains the core benzoic acid structure.

The most straightforward synthesis of this compound is through the direct esterification of 4-acetyl-2-hydroxybenzoic acid. This reaction, a specific example of Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. iajpr.comuomustansiriyah.edu.iq The process combines an organic acid with an alcohol to form an ester and water. iajpr.com Concentrated sulfuric acid is a common catalyst for this type of reaction. uomustansiriyah.edu.iqprepchem.comprepchem.com The reaction is typically heated under reflux to drive the equilibrium towards the product. prepchem.com

Table 1: Fischer-Speier Esterification of 4-acetyl-2-hydroxybenzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

| 4-acetyl-2-hydroxybenzoic acid | Methanol | Concentrated Sulfuric Acid (H₂SO₄) | Reflux | This compound |

Directed acylation reactions involve the introduction of an acetyl group onto a pre-existing aromatic ring. The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org This reaction is an ortho- and para-selective rearrangement where an acyl group migrates from the phenolic oxygen to the aromatic ring. byjus.comwikipedia.org The regioselectivity of the Fries rearrangement is often dependent on reaction conditions such as temperature and solvent. byjus.comwikipedia.org

In principle, a precursor like methyl 2-acetoxybenzoate could undergo a Fries rearrangement. However, the directing effects of the existing substituents would need to be carefully controlled to achieve the desired 4-acetyl substitution pattern. Generally, low reaction temperatures favor para-substitution, while higher temperatures favor the ortho-product. byjus.comwikipedia.org Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or strong protic acids can also be used as catalysts. organic-chemistry.org

Table 2: Catalysts and Conditions for Directed Acylation (Fries Rearrangement)

| Catalyst Type | Examples | Typical Conditions |

| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Anhydrous, often in excess of stoichiometric amounts. organic-chemistry.org |

| Brønsted Acids | HF, Methanesulfonic acid | Corrosive, requires careful handling. organic-chemistry.org |

| Photochemical | UV Light | Catalyst-free, but often results in low yields. wikipedia.org |

Multistep Synthetic Strategies from Precursors

When direct routes are not feasible or result in poor yields or incorrect isomers, multistep strategies are employed. These involve modifying a starting molecule through a series of reactions to build the target structure.

A common strategy involves the derivatization of readily available substituted salicylic (B10762653) acid esters, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). rsc.org Direct Friedel-Crafts acylation of methyl salicylate would be a potential route. In this electrophilic aromatic substitution reaction, the hydroxyl group is a strongly activating, ortho-, para-director, while the methyl ester group is a deactivating meta-director. The powerful directing effect of the hydroxyl group would primarily direct the incoming acetyl group to the position para to it (C5), yielding Methyl 5-acetyl-2-hydroxybenzoate as the major product, rather than the desired 4-acetyl isomer. This highlights the regiochemical challenges in synthesizing the target compound via this method.

Functional group interconversion (FGI) is a key tactic in organic synthesis where one functional group is converted into another. imperial.ac.uk This approach allows for the use of starting materials with functional groups that can be chemically altered to form the desired acetyl group at the correct position. For example, a synthetic route for an analog, methyl 2-methyl-4-acetylbenzoate, has been developed starting from 2-fluorotoluene. google.compatsnap.com This patented method involves a sequence of acylation, cyanation, hydrolysis of the cyano group to a carboxylic acid, and a final esterification step. google.com

A hypothetical FGI strategy for this compound could begin with a suitably substituted precursor, such as methyl 2-hydroxy-4-bromobenzoate. The bromo group could be converted into an acetyl group through a sequence of reactions, such as:

Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki coupling) to introduce a vinyl group.

Oxidation of the vinyl group to an acetyl group (e.g., via Wacker oxidation or ozonolysis).

This multistep approach provides a pathway to control the regiochemistry that is difficult to achieve through direct acylation.

Table 3: Hypothetical FGI Pathway for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | Methyl 2-hydroxy-4-bromobenzoate | Vinyltributylstannane, Pd(PPh₃)₄ | Methyl 2-hydroxy-4-vinylbenzoate | Stille Coupling |

| 2 | Methyl 2-hydroxy-4-vinylbenzoate | O₂, H₂O, PdCl₂, CuCl₂ | This compound | Wacker Oxidation |

Regioselective Synthesis of Structural Isomers and Analogs

The ability to selectively synthesize one structural isomer over another is crucial in chemical synthesis. The Fries rearrangement is a prime example of a reaction where regioselectivity can be controlled. byjus.comwikipedia.org As mentioned, the orientation of the acyl group migration is temperature-dependent.

Low Temperatures: Favor the formation of the para-substituted product.

High Temperatures: Favor the formation of the ortho-substituted product.

For a precursor like methyl 2-acetoxybenzoate (methyl acetylsalicylate), a Fries rearrangement would be expected to produce a mixture of methyl 3-acetyl-2-hydroxybenzoate (ortho product) and methyl 5-acetyl-2-hydroxybenzoate (para product). By adjusting the reaction temperature, a chemist can favor the formation of one isomer over the other. The use of non-polar solvents tends to favor the ortho-substituted product, while highly polar solvents can favor para substitution. byjus.com This control allows for the regioselective synthesis of various structural analogs of acetylated hydroxybenzoate esters.

Table 4: Regioselective Control in the Fries Rearrangement

| Condition | Effect on Regioselectivity | Favored Product Position |

| Low Reaction Temperature | Thermodynamic Control | para |

| High Reaction Temperature | Kinetic Control | ortho |

| Non-polar Solvent | Favors intramolecular reaction | ortho |

| Polar Solvent | Favors intermolecular reaction/solvent cage effects | para |

Catalytic Methods in the Synthesis of Acetylhydroxybenzoate Esters

The synthesis of acetylhydroxybenzoate esters, such as this compound, relies heavily on catalytic methods that facilitate the introduction of an acetyl group onto a phenolic ring. The most prominent of these is the Fries rearrangement, a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a catalyst. organic-chemistry.orgwikipedia.org

The Fries rearrangement is catalyzed by either Brønsted or Lewis acids. sigmaaldrich.com Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄) are commonly employed. organic-chemistry.orgsigmaaldrich.com The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester's acyl group. This initial step is favored because the carbonyl oxygen is more electron-rich than the phenolic oxygen, making it a better Lewis base. wikipedia.org This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation. This electrophilic acylium ion then attacks the aromatic ring in a process similar to a Friedel-Crafts acylation, resulting in the formation of the hydroxy aryl ketone after hydrolysis. wikipedia.orgbyjus.com

The reaction is selective for the ortho and para positions relative to the hydroxyl group. wikipedia.org The regioselectivity of the acylation can be controlled by adjusting reaction conditions. Generally, lower reaction temperatures favor the formation of the para-substituted product, whereas higher temperatures favor the ortho-substituted product. wikipedia.orgbyjus.com

Beyond traditional Lewis acids, which are often required in stoichiometric amounts and can be corrosive, alternative catalysts have been explored. Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid have proven to be effective alternatives. organic-chemistry.orgwikipedia.org Research has also demonstrated the use of zinc powder as a catalyst for a selective Fries rearrangement. organic-chemistry.org In addition to the thermal rearrangement, a photo-Fries rearrangement exists. This variant proceeds via a radical mechanism when the phenolic ester is irradiated with UV light and can be performed without a catalyst, though yields are often low. wikipedia.orgsigmaaldrich.com

The table below summarizes various catalysts used in the Fries rearrangement for the synthesis of hydroxy aryl ketones.

| Catalyst Type | Examples | Key Characteristics |

| Lewis Acids | AlCl₃, BF₃, TiCl₄, SnCl₄ | Commonly used, often required in stoichiometric amounts, can be corrosive. organic-chemistry.orgsigmaaldrich.com |

| Brønsted Acids | HF, Methanesulfonic Acid | Strong acids that serve as an alternative to Lewis acids. organic-chemistry.orgwikipedia.org |

| Other Metals | Zinc Powder | Used for selective rearrangements under specific conditions. organic-chemistry.org |

| Photochemical | UV Light | Catalyst-free method, proceeds via a radical mechanism, but often results in low yields. wikipedia.org |

Optimization of Reaction Conditions and Yield for Academic Synthesis

The successful academic synthesis of this compound and its analogs requires careful optimization of reaction conditions to maximize yield and ensure the desired isomeric purity. Key parameters that influence the outcome include temperature, solvent, and the choice and amount of catalyst. researchgate.net

In the context of the Fries rearrangement, temperature is a critical factor for controlling regioselectivity. byjus.com To synthesize this compound, where the acetyl group is para to the hydroxyl group, lower reaction temperatures are generally preferred. wikipedia.org Conversely, if the ortho isomer were the target, higher temperatures would be employed. The choice of solvent also plays a significant role; highly polar solvents tend to favor the formation of the para-substituted product, while non-polar solvents can increase the proportion of the ortho product. byjus.com

The synthesis can also be approached through a multi-step process involving a Friedel-Crafts acylation followed by an esterification reaction. In a typical Fischer-Speier esterification, the corresponding carboxylic acid (4-acetyl-2-hydroxybenzoic acid) is reacted with an alcohol (methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). prepchem.comncerthelp.com To optimize the yield of the methyl ester, methanol is often used in large excess to shift the reaction equilibrium toward the products. The reaction is typically heated under reflux for several hours to ensure completion. prepchem.com

The following tables outline the influence of various parameters on the synthesis.

Table 1: Optimization of the Fries Rearrangement

| Parameter | Condition | Effect on Product Formation |

| Temperature | Low Temperature | Favors para-substitution. wikipedia.orgbyjus.com |

| High Temperature | Favors ortho-substitution. wikipedia.orgbyjus.com | |

| Solvent | Polar Solvent | Favors para-substitution. byjus.com |

| Non-polar Solvent | Favors ortho-substitution. byjus.com | |

| Catalyst | Lewis/Brønsted Acids | Necessary for the rearrangement; amount may need to be stoichiometric. organic-chemistry.org |

Table 2: General Optimization of Fischer-Speier Esterification

| Parameter | Condition | Effect on Yield |

| Reactant Ratio | Large excess of alcohol (e.g., methanol) | Shifts equilibrium to favor ester formation, increasing yield. |

| Catalyst | Strong acid (e.g., H₂SO₄) | Catalyzes the reaction; a small amount is typically sufficient. prepchem.com |

| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. prepchem.com |

| Reaction Time | Several hours (e.g., 18 hours) | Ensures the reaction proceeds to completion for maximum yield. prepchem.com |

Ultimately, the optimization process involves a systematic investigation of these conditions to find the ideal balance that provides the highest possible yield of the desired product with high purity. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement and connectivity of atoms can be established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 4-acetyl-2-hydroxybenzoate provides specific information about the number and chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum is expected to show distinct signals corresponding to the phenolic hydroxyl proton, the three aromatic protons, the methyl ester protons, and the acetyl methyl protons.

The phenolic hydroxyl (-OH) proton typically appears as a broad singlet in a downfield region, often between 4-10 ppm, with its exact chemical shift being sensitive to solvent and concentration. ucl.ac.uk The three protons on the aromatic ring will exhibit signals in the range of approximately 7.0-8.0 ppm. Their specific shifts and splitting patterns are dictated by the electronic effects of the hydroxyl, acetyl, and methyl ester substituents. The methyl ester protons (-OCH₃) are expected to produce a sharp singlet at approximately 3.9 ppm. bmrb.io The protons of the acetyl methyl group (-COCH₃) are also a singlet but are deshielded by the adjacent carbonyl group, appearing further downfield than typical alkyl protons, generally in the 2.0-2.4 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 4.0 - 10.0 | Broad Singlet |

| Aromatic -H | 7.0 - 8.0 | Multiplet |

| Methyl Ester (-OCH₃) | ~ 3.9 | Singlet |

| Acetyl Methyl (-COCH₃) | 2.0 - 2.4 | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms). For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl carbon (-COCH₃) is anticipated to have a chemical shift near or above 200 ppm, a characteristic region for ketones. youtube.com The ester carbonyl carbon (-COOCH₃) is expected at a slightly more shielded position, typically around 168-170 ppm. bmrb.iodocbrown.info The aromatic carbons generate a cluster of signals between approximately 110 and 160 ppm. docbrown.info The carbon atom directly bonded to the hydroxyl group (C2) will be significantly deshielded, as will the carbons attached to the acetyl (C4) and ester (C1) groups. The methyl ester carbon (-OCH₃) typically resonates around 52 ppm, while the acetyl methyl carbon (-COCH₃) appears in the more shielded region of 20-30 ppm. bmrb.ioyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | > 195 |

| Ester Carbonyl (C=O) | 168 - 172 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C=O | 135 - 145 |

| Aromatic C-H / C-C | 110 - 135 |

| Methyl Ester (-OCH₃) | 50 - 55 |

| Acetyl Methyl (-COCH₃) | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to establish direct correlations between protons and the carbon atoms to which they are attached. bmrb.io In an HSQC spectrum of this compound, cross-peaks would confirm the assignments made in the 1D spectra. For instance, a correlation peak would be observed between the proton signal at ~3.9 ppm and the carbon signal at ~52 ppm, confirming their assignment to the methyl ester group. Similarly, correlations would be seen between each aromatic proton and its directly bonded aromatic carbon, aiding in the unambiguous assignment of the complex aromatic region.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 194.19 g/mol . sigmaaldrich.com In the mass spectrum, the parent molecular ion peak ([M]⁺) would be observed at an m/z of 194. docbrown.info

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion at m/z 163, or the loss of the acetyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a sample. A pure sample of this compound would appear as a single peak in the gas chromatogram at a specific retention time, and the mass spectrum of that peak would match the expected spectrum of the compound, confirming both its identity and purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info A prominent broad band would be observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info Just below 3000 cm⁻¹, peaks corresponding to the C-H stretching of the methyl groups would be present. docbrown.info

A crucial region is the carbonyl stretching region. Two distinct C=O stretching peaks are expected: one for the ketone around 1670-1690 cm⁻¹ and one for the ester, typically around 1680-1720 cm⁻¹. The exact position of the ester peak may be lowered due to intramolecular hydrogen bonding with the ortho-hydroxyl group. Aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ range, and strong peaks for C-O stretching vibrations are found in the fingerprint region between 1100 and 1300 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Methyl C-H | C-H Stretch | 2850 - 3000 |

| Ketone C=O | C=O Stretch | 1670 - 1690 |

| Ester C=O | C=O Stretch | 1680 - 1720 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ester/Phenol C-O | C-O Stretch | 1100 - 1300 |

Raman spectroscopy provides complementary data, often being more sensitive to non-polar, symmetric bonds, and can be used to further support the structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophores: the substituted benzene (B151609) ring, the acetyl group, and the methyl ester group. The presence of an extended conjugated system involving the aromatic ring and two carbonyl groups, along with the auxochromic hydroxyl group, leads to characteristic π → π* and n → π* transitions. These transitions are expected to result in strong absorption bands in the ultraviolet region, likely with maxima (λ_max) in the range of 250-350 nm. The solvent can influence the exact position and intensity of these absorption bands. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For a compound like this compound, a single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and the planarity of the benzene ring, as well as the orientation of the methyl ester and acetyl groups.

While specific crystallographic data for this compound is not widely published, the analysis of closely related compounds, such as Methyl 4-hydroxybenzoate (B8730719), provides a strong illustrative example of the data that can be obtained. nih.gov A study on Methyl 4-hydroxybenzoate revealed that it crystallizes in the monoclinic crystal system. nih.gov Such studies provide critical insights into how functional groups influence the crystal packing through hydrogen bonding and other non-covalent interactions. nih.gov

For instance, in the crystal structure of a related benzophenone (B1666685) derivative, Methyl 2-(4-hydroxybenzoyl)benzoate, the dihedral angle between the two benzene rings was determined to be 64.0 (6)°. nih.gov The crystal packing in this case was stabilized by O—H···O hydrogen bonds. nih.gov This type of detailed structural information is crucial for understanding the physical properties and potential polymorphism of the solid material.

Illustrative Crystallographic Data for a Related Compound: Methyl 2-(4-hydroxybenzoyl)benzoate nih.gov

| Crystal Data | |

| Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9017 (12) |

| b (Å) | 13.9940 (17) |

| c (Å) | 10.0473 (12) |

| β (°) | 94.687 (12) |

| Volume (ų) | 1247.4 (3) |

| Z | 4 |

Note: This data is for Methyl 2-(4-hydroxybenzoyl)benzoate and is presented to illustrate the type of information obtained from an X-ray crystallography study.

Advanced Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation, quantification, and purity assessment of chemical compounds. These techniques are particularly well-suited for the analysis of non-volatile compounds like this compound. The principle relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

A typical method for a compound like this compound would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water. researchgate.netresearchgate.net The separation is based on the hydrophobicity of the compound, with more nonpolar compounds having longer retention times.

Method development in HPLC involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. These parameters include the choice of stationary phase, the composition of the mobile phase (including pH adjustment), the flow rate, and the detection wavelength. researchgate.netresearchgate.net For a compound containing a chromophore like this compound, UV detection is typically employed. researchgate.netresearchgate.net

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. While specific UPLC methods for this compound are not detailed in the available literature, the principles are directly transferable from HPLC method development.

A validated HPLC method for the related compound, 4-hydroxybenzoic acid, which is a potential impurity or degradation product, demonstrates the utility of this technique. longdom.org The method was developed to be simple, selective, sensitive, and accurate for the quantification of this analyte in a pharmaceutical formulation. longdom.org

Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition | Reference |

| Compound | Methyl 4-hydroxybenzoate | researchgate.netresearchgate.net |

| Column | Supelco L7 (C8), 25 cm x 4.6 mm, 5 µm | researchgate.netresearchgate.net |

| Mobile Phase | Methanol: Water (45:55 v/v), pH adjusted to 4.8 with 0.1 N HCl | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 254 nm | researchgate.netresearchgate.net |

| Retention Time | 5.34 min | researchgate.netresearchgate.net |

Note: This data is for Methyl 4-hydroxybenzoate and serves as an example of a typical HPLC method for a related compound.

The application of these advanced chromatographic techniques is crucial for ensuring the purity of this compound, identifying any potential impurities, and providing a reliable method for its quantification in various samples.

Reaction Mechanisms and Chemical Transformations

Hydrolysis Pathways of Methyl 4-acetyl-2-hydroxybenzoate

The ester functionality of this compound is susceptible to hydrolysis under various conditions, leading to the formation of 4-acetyl-2-hydroxybenzoic acid and methanol (B129727). This process can be mediated by enzymes or catalyzed by acids and bases.

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis offers a mild and selective method for the cleavage of the ester bond in this compound. Lipases are a class of enzymes commonly employed for the kinetic resolution of esters, including those with structures analogous to the target compound. researchgate.netresearchgate.net The mechanism of lipase-catalyzed hydrolysis generally involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the alcohol (methanol) and form an acyl-enzyme complex. Subsequent hydrolysis of this complex regenerates the free enzyme and releases the carboxylic acid product, 4-acetyl-2-hydroxybenzoic acid.

The enantioselectivity of some lipase-catalyzed hydrolyses is a key feature, allowing for the separation of racemic mixtures. researchgate.net While specific studies on the enzymatic resolution of this compound are not extensively documented, the principles of lipase-catalyzed hydrolysis of structurally similar aromatic esters suggest that this would be a viable method for obtaining chiral derivatives. researchgate.netresearchgate.net The efficiency and selectivity of such a process would be dependent on the specific lipase used, the solvent system, and other reaction conditions. nih.govnih.gov For instance, the use of immobilized lipases in organic solvents is a common strategy to facilitate the hydrolysis of water-insoluble esters and to enable easier separation of products and reuse of the biocatalyst. researchgate.net

Acid- and Base-Catalyzed Hydrolysis Kinetics

The hydrolysis of this compound can also be achieved through conventional chemical methods using acid or base catalysis.

Acid-Catalyzed Hydrolysis:

Kinetic studies on the acid-catalyzed hydrolysis of related esters, such as methyl salicylate (B1505791) and other substituted benzoates, provide insights into the expected behavior of this compound. The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst and the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov For instance, electron-withdrawing groups can affect the rate of hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. nih.govresearchgate.net This is typically the rate-determining step. The intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. This final acid-base reaction is essentially irreversible and drives the equilibrium towards the products. researchgate.net

Kinetic studies on the alkaline hydrolysis of related hydroxy- and methoxy-substituted methyl benzoates have shown that the reaction rates are influenced by the position of the substituents and the solvent composition. niscpr.res.inzenodo.orgresearchgate.net For example, the presence of a hydroxyl group ortho to the ester can lead to intramolecular hydrogen bonding, which may affect the rate of hydrolysis compared to its methoxy (B1213986) analogue. zenodo.org The kinetics of the alkaline hydrolysis of methyl-2-benzoylmethylbenzoate have been shown to involve the formation of monoanionic and dianionic tetrahedral intermediates. orgsyn.org

| Hydrolysis Type | Catalyst/Reagent | Key Mechanistic Steps | Product(s) |

| Enzymatic | Lipase | Acyl-enzyme intermediate formation | 4-acetyl-2-hydroxybenzoic acid, Methanol |

| Acid-Catalyzed | H₃O⁺ | Protonation of carbonyl, Nucleophilic attack by H₂O, Tetrahedral intermediate | 4-acetyl-2-hydroxybenzoic acid, Methanol |

| Base-Catalyzed | OH⁻ | Nucleophilic attack by OH⁻, Tetrahedral intermediate, Elimination of CH₃O⁻ | 4-acetyl-2-hydroxybenzoate salt, Methanol |

Esterification and Transesterification Processes

The ester group of this compound can be synthesized or modified through esterification and transesterification reactions.

Esterification: The parent acid, 4-acetyl-2-hydroxybenzoic acid, can be esterified to produce this compound. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. google.com The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol. google.com

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govmnstate.edu For example, reaction with ethanol (B145695) would yield Ethyl 4-acetyl-2-hydroxybenzoate. Transesterification can also be catalyzed by enzymes, particularly lipases, which can offer high selectivity under mild conditions. nih.govnih.gov The choice of catalyst and reaction conditions allows for the synthesis of a variety of esters from the starting methyl ester. mnstate.edu

| Reaction | Reactants | Catalyst | Product |

| Esterification | 4-acetyl-2-hydroxybenzoic acid, Methanol | Acid (e.g., H₂SO₄) | This compound |

| Transesterification | This compound, Alcohol (R'OH) | Acid or Base or Enzyme | R'-4-acetyl-2-hydroxybenzoate, Methanol |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing acetyl and methyl ester groups. The directing effects of these substituents determine the position of substitution.

Nitration: Nitration of similar phenolic esters, such as 4-hydroxybenzoic acid alkyl esters, with nitric acid can lead to the introduction of a nitro group onto the aromatic ring, typically at the position ortho to the hydroxyl group. google.com For this compound, nitration would be expected to yield primarily Methyl 4-acetyl-2-hydroxy-3-nitrobenzoate and/or Methyl 4-acetyl-2-hydroxy-5-nitrobenzoate. The nitration of methyl benzoate (B1203000) itself, which lacks the activating hydroxyl group, primarily yields the meta-substituted product. orgsyn.org

Bromination: Bromination of activated aromatic rings, such as those in hydroxycoumarins, can be achieved using various brominating agents like liquid bromine or N-bromosuccinimide (NBS). researchgate.net For this compound, bromination is expected to occur at the positions activated by the hydroxyl group. For instance, the bromination of methyl p-hydroxybenzoate using bromine in glacial acetic acid yields methyl 3-bromo-4-hydroxybenzoate. google.com

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acetyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to it. However, this type of reaction generally requires a good leaving group on the ring. While the hydroxyl group is not a good leaving group, derivatization could facilitate such reactions. Nucleophilic substitution with nucleophiles like amines or thiols could potentially occur under specific conditions, especially if a suitable leaving group were present on the ring. cas.cnresearchgate.net

Reactions Involving the Acetyl and Hydroxyl Functionalities

The acetyl and hydroxyl groups of this compound are also reactive centers.

Reactions of the Acetyl Group:

Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). mnstate.eduresearchgate.netmasterorganicchemistry.comias.ac.inyoutube.com This would yield Methyl 2-hydroxy-4-(1-hydroxyethyl)benzoate. The ester group is generally unreactive towards NaBH₄ under standard conditions. masterorganicchemistry.comias.ac.in

Halogenation: The alpha-carbon of the acetyl group can undergo halogenation, for example, bromination, in the presence of a suitable reagent to form an α-haloketone. For instance, a related compound, 4-acetyl-2-methylbenzoic acid methyl ester, can be converted to 4-bromoacetyl-2-methylbenzoate. google.com

Reactions of the Hydroxyl Group:

O-Alkylation (Etherification): The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other alkylation methods. whiterose.ac.uk This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction would yield a 2-alkoxy derivative of the starting material. Catalytic etherification using agents like 1,2-dimethoxyethane (B42094) in the presence of an acid catalyst is another potential method. masterorganicchemistry.com

O-Acylation: The hydroxyl group can be acylated to form an ester. For instance, reaction with an acid anhydride (B1165640) or acyl chloride in the presence of a catalyst can yield the corresponding 2-acyloxy derivative.

Condensation and Cyclization Reactions Utilizing the Compound as a Substrate

The presence of both a ketone and an activated aromatic ring makes this compound a valuable substrate for various condensation and cyclization reactions to form heterocyclic compounds.

Claisen-Schmidt Condensation (Chalcone Synthesis): The acetyl group can participate in a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325). researchgate.netnih.govresearchgate.netjetir.orgnih.gov This reaction involves the formation of an enolate from the methyl ketone, which then attacks the aldehyde. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated ketone characteristic of chalcones. These chalcones can serve as precursors for the synthesis of flavonoids and other heterocyclic systems. nih.gov

Synthesis of Chromones: 2-Hydroxyacetophenones are key starting materials for the synthesis of chromones. researchgate.netnih.gov One common method is the Baker-Venkataraman rearrangement, where the 2-hydroxyacetophenone (B1195853) is first O-acylated, and then rearranged in the presence of a base to form a 1,3-diketone, which subsequently cyclizes under acidic conditions to the chromone (B188151) ring. nih.gov Alternatively, direct condensation and cyclization methods exist. researchgate.netnih.gov

Synthesis of Coumarins: 4-Hydroxycoumarins can be synthesized from 2-hydroxyacetophenones through various routes. One approach involves the Kostanecki-Robinson reaction, though this typically leads to chromones. A more direct route to certain coumarin (B35378) derivatives can involve condensation with reagents like diethyl carbonate or by modifying the acetyl group and then cyclizing. For example, 3-acetyl-4-hydroxycoumarins can be prepared from 4-hydroxycoumarins, which can be synthesized from phenolic precursors. google.comresearchgate.net The reactivity of this compound could be harnessed for the synthesis of substituted coumarin structures. nih.gov

| Reaction Type | Reactant(s) with this compound | Key Intermediate/Product Class | Resulting Heterocycle (if applicable) |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Chalcone | - |

| Baker-Venkataraman Rearrangement followed by cyclization | Acylating agent, Base, Acid | 1,3-Diketone | Chromone |

| Cyclization Reactions | Various reagents | - | Coumarin (potential) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and geometry of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. Two of the most common methods for this are Density Functional Theory (DFT) and the Hartree-Fock (HF) method.

| Parameter | Experimental (X-ray) | DFT/B3LYP/6-311G(d,p) | HF/6-311G(d,p) |

|---|---|---|---|

| O7-C1 Bond Length (Å) | 1.355 | 1.362 | 1.343 |

| C1-C2 Bond Length (Å) | 1.396 | 1.401 | 1.391 |

| C1-C2-C3 Bond Angle (°) | 121.2 | 121.4 | 121.5 |

| O7-C1-C2-C3 Dihedral Angle (°) | 180.0 | 180.0 | 180.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govplos.org

For Methyl 4-hydroxybenzoate, the HOMO-LUMO energy gap has been calculated using both DFT and HF methods. plos.org The HOMO is typically localized over the entire molecule, while the LUMO is concentrated on the benzene (B151609) ring. plos.org The calculated small energy gap for this molecule points towards its high reactivity. plos.org This analysis allows for the calculation of various quantum chemical parameters such as chemical hardness, softness, chemical potential, and electronegativity, which further describe the molecule's reactive nature. plos.org

| Parameter | DFT/B3LYP | HF |

|---|---|---|

| HOMO (eV) | -6.42 | -8.91 |

| LUMO (eV) | -1.28 | 1.85 |

| Energy Gap (ΔE) (eV) | 5.14 | 10.76 |

Simulation of Spectroscopic Data (IR, NMR, UV-Vis) and Comparison with Experimental Observations

Computational methods are frequently used to simulate spectroscopic data, which can then be compared with experimental results to validate the theoretical model. For Methyl 4-hydroxybenzoate, the calculated vibrational frequencies show a very strong correlation with the experimental FT-IR spectrum, with a reported R-squared value of 0.995. nih.govkaust.edu.sa This high level of agreement confirms that the optimized geometry from DFT calculations is a reliable representation of the actual molecular structure. Similar studies on related compounds like methyl benzoate (B1203000) also show good agreement between scaled theoretical wavenumbers and experimental IR and Raman spectra. researchgate.net

Furthermore, theoretical calculations can predict NMR spectra. For instance, studies on the related Methyl Salicylate (B1505791) have used the GIAO (Gauge-Independent Atomic Orbital) method with DFT to calculate 1H and 13C NMR chemical shifts, which show satisfactory results when compared to experimental data. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to denote different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

In molecules like 4-hydroxybenzaldehyde, a close analogue, the MEP analysis shows that the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly of the hydroxyl group, are surrounded by electron-poor regions, indicating them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis in crystal packing)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, it provides a detailed picture of how molecules are packed and which atomic contacts are most significant.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | 36.5 |

| H···H | 31.9 |

| C···H / H···C | 19.7 |

| C···C | 5.5 |

| O···C / C···O | 3.3 |

| O···O | 3.1 |

In Silico Predictions of Reactivity and Stability

The data gathered from the aforementioned computational investigations collectively allow for robust in silico predictions of a molecule's reactivity and stability.

Reactivity: The HOMO-LUMO energy gap is a primary determinant of reactivity. A small gap, as calculated for Methyl 4-hydroxybenzoate, implies that relatively little energy is required to excite an electron to a higher energy state, making the molecule more reactive. plos.org The MEP surface complements this by pinpointing the specific regions on the molecule that are most likely to engage in electrophilic or nucleophilic reactions. researchgate.net

Stability: Kinetic stability is inversely related to the HOMO-LUMO gap; a smaller gap indicates lower kinetic stability. plos.org The negative value of the calculated chemical potential for Methyl 4-hydroxybenzoate also suggests that it can undergo spontaneous reactions. plos.org Hirshfeld surface analysis contributes to understanding the stability of the crystalline form by detailing the network of intermolecular forces, such as strong hydrogen bonds, that stabilize the crystal packing. nih.gov

Through these integrated computational approaches, a comprehensive theoretical profile of Methyl 4-acetyl-2-hydroxybenzoate can be constructed, providing valuable predictions of its chemical behavior.

Synthesis and Characterization of Derivatives and Analogs of Methyl 4 Acetyl 2 Hydroxybenzoate

Design and Synthesis of Structurally Modified Analogs

Structural modifications of the parent compound are systematically undertaken to probe the chemical space around the core scaffold. These efforts involve targeted changes at the ester group, the acetyl group, and the benzene (B151609) ring.

The methyl ester of Methyl 4-acetyl-2-hydroxybenzoate can be readily modified to other alkyl esters, such as ethyl or propyl esters. This is typically achieved through standard esterification or transesterification reactions. The general and most common method involves the acid-catalyzed esterification of the parent carboxylic acid (4-acetyl-2-hydroxybenzoic acid) with the desired alcohol (e.g., ethanol (B145695), propanol).

For instance, the synthesis of ethyl esters of similar benzoic acid derivatives is well-documented. A common procedure involves refluxing the corresponding benzoic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). chemicalbook.com Alternatively, solid acid catalysts, such as modified metal oxides, have been employed to facilitate the esterification, offering advantages like easier recovery and reduced environmental impact. google.com The synthesis of propylparaben (B1679720) (propyl 4-hydroxybenzoate) follows a similar principle, where 4-hydroxybenzoic acid is esterified with propanol. wikipedia.org Microwave-assisted synthesis using macroporous resins as catalysts has also been reported as an efficient method for preparing such esters. google.com

Table 1: Synthesis of Representative Ester Analogs

| Product | Starting Material | Reagents | Catalyst | Yield |

|---|---|---|---|---|

| Ethyl 4-acetylbenzoate | 4-acetylbenzoic acid | Ethanol | H₂SO₄ | 92% chemicalbook.com |

| Ethyl p-hydroxybenzoate | p-Hydroxybenzoic acid | Ethanol | Neodymium sesquioxide | Not specified google.com |

| Propyl p-hydroxybenzoate | p-Hydroxybenzoic acid | n-Propanol | NKC-9 macroporous resin (Microwave) | Not specified google.com |

These alterations from a methyl to a larger alkyl ester can influence the compound's lipophilicity, solubility, and rate of hydrolysis by esterase enzymes.

The acetyl group's carbonyl carbon is an electrophilic center, making it susceptible to a variety of nucleophilic addition and condensation reactions. These reactions allow for the transformation of the acetyl group into other functional moieties, such as amides and hydrazones.

One key derivatization is the conversion to an acetamido group. For example, the synthesis of Methyl 4-acetamido-2-hydroxybenzoate is achieved by reacting Methyl 4-amino-2-hydroxybenzoate (B10774363) with acetyl chloride in the presence of a base like sodium bicarbonate. chemicalbook.com This reaction effectively replaces the acetyl group with an acetamido linkage, significantly altering the electronic and hydrogen-bonding properties of that substituent.

Another important class of derivatives is hydrazones, which are synthesized by the condensation of a hydrazide with an aldehyde or ketone. To prepare hydrazone derivatives of this compound, the ester would first be converted to the corresponding benzohydrazide. This is typically done by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often with heating. mdpi.comnih.gov The resulting 4-acetyl-2-hydroxybenzohydrazide can then be reacted with a variety of substituted aldehydes to form a library of hydrazone derivatives. nih.govchemmethod.com This approach allows for the introduction of diverse structural motifs onto the core scaffold.

Table 2: Representative Reactions at the Acetyl/Amino Position

| Reaction Type | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Acetylation | Methyl 4-amino-2-hydroxybenzoate | Acetyl chloride, Sodium bicarbonate | Methyl 4-acetamido-2-hydroxybenzoate | 99% chemicalbook.com |

| Hydrazide formation | Methyl ester of iodobenzoic acid | Hydrazine hydrate | Iodobenzohydrazide | 67-72% mdpi.com |

| Hydrazone formation | 4-Hydroxybenzohydrazide | Substituted aldehydes | Hydrazone derivatives | 76-100% nih.gov |

These derivatizations introduce new functional groups that can participate in different biological interactions compared to the original acetyl group.

The benzene ring of this compound is another key site for modification. Introducing substituents such as halogens, alkyl groups, or nitro groups can profoundly affect the molecule's electronic properties, steric profile, and metabolic stability.

Alkylation of the aromatic ring is often accomplished by starting the synthesis with an already alkylated precursor. For example, the synthesis of methyl 2-methyl-4-acetylbenzoate begins with 2-fluorotoluene. patsnap.comgoogle.com This starting material undergoes a Friedel-Crafts acylation to introduce the acetyl group, followed by a series of steps including cyanation, hydrolysis to the carboxylic acid, and finally esterification to yield the desired product. patsnap.comgoogle.com This multi-step route demonstrates how alkyl groups can be incorporated into the final structure.

Halogenation, such as chlorination, can also be achieved on related scaffolds. The compound Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a chlorinated analog, indicating that electrophilic aromatic substitution reactions can be used to introduce halogen atoms onto the ring, typically at positions activated by the hydroxyl and amino/amido groups. bldpharm.com

Table 3: Synthesis Involving Aromatic Ring Functionalization

| Product | Key Starting Material | Key Reaction Steps |

|---|---|---|

| Methyl 2-methyl-4-acetylbenzoate | 2-Fluorotoluene | Acylation, Cyanation, Hydrolysis, Esterification patsnap.comgoogle.com |

| 4-Acetyl-2-methylbenzoic acid | 4-Bromo-2-methylbenzoic acid | Reaction with n-butyl vinyl ether (palladium catalyst) chemicalbook.com |

| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | Not specified | Represents a chlorinated analog bldpharm.com |

Synthesis of Prodrugs and Metabolically Stable Analogs

The design of prodrugs aims to improve properties such as solubility or membrane permeability, with the parent drug being released in vivo through enzymatic or chemical cleavage. For analogs of this compound, this often involves modification of the phenolic hydroxyl or carboxylic ester groups.

Parabens (esters of p-hydroxybenzoic acid) are structurally related compounds that are readily metabolized in the body. wikipedia.org Methylparaben, for instance, is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted. wikipedia.org By analogy, altering the ester group of this compound (e.g., to ethyl or propyl esters) would create analogs with different rates of hydrolysis, potentially modulating their pharmacokinetic profile.

Creating more metabolically stable analogs often involves replacing labile functional groups with more robust ones. The conversion of an amino group to an acetamido group, as seen in the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, is a common strategy to prevent metabolic N-dealkylation or oxidation and to increase stability. chemicalbook.com The amide bond is generally more resistant to cleavage than other functionalities. Such analogs are useful for studying the role of the parent compound while minimizing metabolic breakdown. These compounds are available as certified reference materials for analytical and research purposes. sigmaaldrich.com

Development of Libraries for High-Throughput Screening

The generation of chemical libraries containing numerous structural analogs of a lead compound is a cornerstone of modern drug discovery, facilitating high-throughput screening (HTS) to identify molecules with enhanced activity or novel properties. The synthetic strategies used to create derivatives of this compound are well-suited for combinatorial library development.

A prominent example is the synthesis of hydrazone libraries. Starting from the 4-acetyl-2-hydroxybenzohydrazide intermediate, a diverse collection of aldehydes can be employed in parallel synthesis to rapidly generate a large number of distinct hydrazone derivatives. nih.gov This approach has been used to create libraries of 4-hydroxybenzoic acid hydrazide derivatives for screening as enzyme inhibitors. nih.gov The reactions are often high-yielding and can be performed under mild conditions, making them amenable to automated or semi-automated synthesis platforms.

Similarly, a library of ester analogs could be produced by reacting the parent carboxylic acid with a panel of different alcohols. The development of efficient catalytic systems, including microwave-assisted methods, further streamlines the production of these compound collections for screening purposes. google.comchemmethod.com

Biological Activity and Structure Activity Relationship Sar Studies

Investigation of Anti-inflammatory Potential and Associated Mechanisms (based on related compounds)

The anti-inflammatory potential of compounds structurally related to Methyl 4-acetyl-2-hydroxybenzoate, particularly salicylate (B1505791) derivatives, is well-documented. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923)—mediators of inflammation. webofjournals.com

Salicylates, the salts of salicylic (B10762653) acid, exert their anti-inflammatory effects at higher doses by suppressing signs of inflammation such as pain, swelling, and redness. webofjournals.com This is largely attributed to the inhibition of prostaglandin (B15479496) synthesis. webofjournals.com While aspirin (B1665792), a well-known salicylate derivative, irreversibly inhibits COX through acetylation, other salicylates act as reversible, competitive inhibitors. webofjournals.com

Research has shown that the anti-inflammatory actions of salicylates extend beyond just COX enzyme inhibition. They can also suppress the expression of pro-inflammatory genes by inhibiting the DNA binding of transcription activators like NF-κB. benthamdirect.comdiabetesjournals.org For instance, both aspirin and sodium salicylate have been shown to block the induction of COX-2 mRNA and protein levels. pnas.org This suggests that salicylates can reduce the synthesis of pro-inflammatory prostaglandins by suppressing the induction of the COX-2 enzyme itself. pnas.org

Studies on synthetic benzophenone (B1666685) motifs, another structural relative, have also revealed anti-inflammatory properties. nih.gov Some 4-aminobenzophenone (B72274) compounds, for example, have demonstrated potent anti-inflammatory effects. nih.gov A series of methyl salicylate derivatives bearing a piperazine (B1678402) moiety also exhibited significant in vivo anti-inflammatory activities, with some compounds showing potency comparable to indomethacin. mdpi.com

Table 1: Anti-inflammatory Activity of Related Compounds

Evaluation of Antimicrobial and Antifungal Activities (based on related compounds)

Derivatives of benzophenone and salicylic acid have been investigated for their efficacy against various microbial and fungal pathogens.

Benzophenone-containing compounds have demonstrated significant antibacterial activity. For example, a class of benzophenone tetraamides showed good activity against multidrug-resistant bacteria such as MRSA, VISA, VRSA, and VRE, with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-2.0 mg/L. nih.gov The mechanism of action for these compounds appears to be the depolarization of the bacterial membrane. nih.gov Another study on 2,2′,4-trihydroxybenzophenone revealed antimicrobial activity against both Gram-positive and Gram-negative bacteria by targeting the bacterial cell wall. frontiersin.org The hybridization of benzophenone with an azetidinone moiety has also resulted in compounds with promising antimicrobial activity. mdpi.com Furthermore, novel benzophenone-derived 1,2,3-triazoles have been synthesized and shown to possess in vitro antibacterial activity against Bacillus subtilis and Staphylococcus aureus, and antifungal activity against Candida albicans. researchgate.net

Salicylic acid derivatives have also been explored for their antimicrobial potential. p-hydroxybenzoic acid and its derivatives are known to possess antimicrobial properties. researchgate.net Hydrazide–hydrazones based on 4-hydroxybenzoic acid have shown potent growth inhibition of laccase-producing phytopathogenic fungi. mdpi.com Additionally, 2-aminobenzoic acid derivatives have demonstrated antifungal and antibiofilm activities against clinical isolates of Candida albicans. nih.govmdpi.com

Table 2: Antimicrobial and Antifungal Activity of Related Compounds

Research into Anticancer and Cytotoxic Properties (based on related compounds)

The cytotoxic potential of compounds structurally related to this compound has been evaluated against various cancer cell lines.

Benzophenone derivatives have shown promise as anticancer agents. nih.gov For instance, a study on highly substituted benzophenone aldehydes isolated from a marine-derived fungus revealed that one of the compounds exhibited cytotoxic activity against HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines, with IC50 values of 16.0 and 17.6 μM, respectively. nih.gov The genotoxicity of several benzophenones has also been studied, indicating that structural features such as ortho,para-di-substitution and increasing hydroxy substitution on the benzene (B151609) ring can contribute to their genotoxic effects. nih.gov

Salicylates have also been investigated for their anti-neoplastic activities, which are thought to be mediated by altering gene expression and inhibiting the binding of transcription activators. benthamdirect.com

Table 3: Anticancer and Cytotoxic Activity of a Related Benzophenone Derivative

Receptor Binding and Modulation Studies (e.g., NMDA receptors for related compounds)

Recent research has uncovered interactions between salicylate derivatives and N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.org Studies have shown that salicylate can enable NMDA receptor responses. nih.gov It is suggested that salicylate inhibits cochlear cyclooxygenase, leading to increased levels of arachidonic acid, which in turn acts on NMDA receptors to enable their response to glutamate. nih.gov This mechanism has been proposed to be involved in the generation of tinnitus associated with high doses of salicylates. nih.gov Long-term treatment with salicylate has also been observed to enable NMDA receptors in the inner hair cell ribbon synapse of mice. nih.gov

Benzophenone derivatives have also been the subject of receptor binding studies. For instance, bifunctional benzophenone-alkyne ligands have been developed to study sigma-2 (σ2) receptors, which are potential targets for cancer diagnostics and therapy. nih.gov These ligands have shown high affinity for σ2 receptors. nih.gov Additionally, the interaction of benzophenone derivatives with the androgen receptor has been investigated, revealing that some benzophenones can act as androgen receptor antagonists. nih.gov

Elucidation of Structure-Activity Relationships through Comparative Biological Assays

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For salicylate and benzophenone derivatives, several key structural features have been identified.

In the context of anti-inflammatory activity, the substitution pattern on the salicylic acid ring is critical. For example, the metabolite gentisic acid (2,5-dihydroxybenzoic acid) is a more potent inhibitor of prostaglandin synthesis than salicylic acid itself, suggesting that the dihydroxy substitution enhances activity. nih.gov Conversely, γ-resorcylic acid (2,6-dihydroxybenzoic acid) does not show the same effect, indicating that the para-substitution of the hydroxyl groups is important. nih.gov For 4-trifluoromethyl derivatives of salicylate, both the parent compound (triflusal) and its deacetylated metabolite (HTB) contribute to the anti-inflammatory effect, with triflusal (B1683033) inhibiting the enzyme directly and HTB inhibiting its expression. nih.gov

Regarding the antimicrobial activity of benzophenone derivatives, the presence of a benzophenone core and a cationic group has been found to be essential. nih.gov In a series of benzophenone-containing tetraamides, it was observed that cyclic amines at the "tails" of the molecules were important for good potency against Staphylococcus aureus. nih.gov

For the cytotoxic properties of benzophenones, SAR studies have indicated that ortho,para-di-substitution and an increasing number of hydroxyl groups on the benzene rings are major contributors to their genotoxicity. nih.gov

Table 5: Structure-Activity Relationship (SAR) Highlights for Related Compounds

Applications in Organic Synthesis and Pharmaceutical Chemistry Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of Methyl 4-acetyl-2-hydroxybenzoate, a derivative of 2-hydroxyacetophenone (B1195853), positions it as a crucial intermediate for the synthesis of several classes of heterocyclic compounds, most notably flavonoids and benzofurans.

Flavonoid Synthesis: Flavonoids are a large class of natural products possessing a C6-C3-C6 backbone. The synthesis of many flavones begins with the condensation of a 2-hydroxyacetophenone derivative with an aromatic aldehyde to form a chalcone (B49325). This chalcone is then subjected to an oxidative cyclization reaction, often using selenium dioxide, to form the final flavone (B191248) structure. In this pathway, this compound can serve as the initial 2-hydroxyacetophenone building block, with its substituents influencing the properties of the resulting flavonoid. um.edu.my

Benzofuran (B130515) Synthesis: Benzofurans are heterocyclic compounds that form the core of many natural products and biologically active molecules. nih.gov The synthesis of substituted benzofurans often relies on 2-hydroxyacetophenones as starting materials. researchgate.net Methodologies include the reaction of the phenolic hydroxyl group or the acetyl group to construct the fused furan (B31954) ring. For example, chalcones derived from 2-hydroxyacetophenones can undergo rearrangement and transformation to yield various benzofuran isomers. nih.gov The specific substitution pattern of this compound makes it a tailored starting point for producing precisely substituted benzofuran derivatives.

Precursor for Active Pharmaceutical Ingredients (APIs) and Investigational Drug Candidates

While this compound is not directly listed as a precursor to a specific commercially available API, its role as an intermediate for synthesizing biologically active scaffolds is significant in pharmaceutical research.

The benzofuran nucleus, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry. Benzofuran derivatives are known to possess a wide range of therapeutic properties, including antibacterial, antiviral, antitumor, and anti-inflammatory activities. nih.gov Therefore, this compound serves as a valuable starting material for the synthesis of libraries of novel benzofuran derivatives for drug discovery programs.

Furthermore, research into related heterocyclic systems has shown promise. For instance, novel tetrahydropyrazolo[1,5-d] organic-chemistry.orgpharmaffiliates.comoxazepine derivatives have been designed and synthesized as potential anticancer agents, demonstrating inhibitory activity against telomerase, an enzyme implicated in cancer cell immortality. nih.gov The development of such complex heterocyclic systems often relies on versatile intermediates like this compound to introduce specific functionalities.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals (based on related compounds)

The utility of acetylated benzoic acid derivatives extends to the agrochemical sector. The related compound, Methyl 2-methyl-4-acetylbenzoate, is recognized as an important intermediate in the production of various pesticides. patsnap.com Patents have described the production of isoxazoline (B3343090) compounds with pesticidal activity starting from related aromatic ketone compounds. googleapis.com

Given that the benzofuran scaffold also has applications in agricultural chemistry, this compound is a potential precursor for new agrochemicals. nih.gov Its ability to be transformed into diverse heterocyclic structures allows for the creation of novel compounds that can be screened for herbicidal, fungicidal, or insecticidal properties.

Contribution to the Development of Novel Synthetic Methodologies

This compound and its structural class of 2-hydroxychalcones are instrumental in the development of new synthetic methods. Researchers have developed a highly selective method for synthesizing two different isomers of benzofurans (3-formylbenzofurans and 3-acylbenzofurans) from a single 2-hydroxychalcone (B1664081) precursor. nih.gov This was achieved by creating a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate which, depending on the acidic conditions and solvent used, could be selectively transformed into either isomer. This demonstrates how starting materials like this compound can be used to explore and establish novel, selective rearrangement and transformation strategies in organic synthesis.

Additionally, rhodium-catalyzed annulation reactions between salicylaldehydes and diazo compounds have been developed to produce benzofurans. organic-chemistry.org The utility of related acetyl-phenoxy derivatives in similar synthetic strategies highlights the importance of this class of compounds in advancing catalytic C-H activation and cyclization methodologies. organic-chemistry.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 27475-11-2 | pharmaffiliates.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₀O₄ | pharmaffiliates.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 194.19 g/mol | pharmaffiliates.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | ATVFLHHFBWGFDZ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 27475-11-2 | C₁₀H₁₀O₄ |

| Methyl 2-methyl-4-acetylbenzoate | Not explicitly found | C₁₁H₁₂O₃ |

| 4-acetyl-2-methylbenzoic acid | 55860-35-0 | C₁₀H₁₀O₃ |

| Methyl 4-acetamido-2-hydroxybenzoate | 4093-28-1 | C₁₀H₁₁NO₄ |

| Selenium dioxide | 7446-08-4 | SeO₂ |

| 2-hydroxy-4-methylacetophenone | 875-59-2 | C₉H₁₀O₂ |

In Vitro and in Vivo Metabolic Research

Enzymatic Biotransformation in Biological Systems (e.g., liver S9 fractions, human hepatocytes)

The metabolism of xenobiotics like Methyl 4-acetyl-2-hydroxybenzoate is predominantly carried out in the liver, which is rich in a wide array of drug-metabolizing enzymes. In vitro systems such as liver S9 fractions and primary human hepatocytes are standard tools used to predict in vivo metabolism. springernature.com

Liver S9 Fractions: This subcellular fraction contains both microsomal and cytosolic enzymes, offering a comprehensive metabolic profile. mdpi.comnih.gov Key enzyme families present in the S9 fraction relevant to the metabolism of this compound include:

Carboxylesterases (CES): These enzymes, found in both microsomes and the cytosol, are crucial for the hydrolysis of ester bonds. nih.govnih.gov The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid would be a primary step mediated by CES. nih.gov This reaction is NADPH-independent. nih.gov Studies on other benzoate (B1203000) esters confirm that CES are the principal enzymes responsible for their hydrolysis in liver preparations. nih.gov

Cytochrome P450 (CYP) Oxidases: Located in the microsomal fraction, these enzymes catalyze various oxidative reactions. While the aromatic ring of this compound is already hydroxylated, further oxidation is possible, though likely a minor pathway compared to ester hydrolysis. wikipedia.org

Phase II Conjugating Enzymes: The S9 fraction also contains enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov These enzymes would conjugate the phenolic hydroxyl group of the parent compound or its metabolites, rendering them more water-soluble for excretion. researchgate.net

Human Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic drug-metabolizing enzymes and cofactors arranged in their natural cellular environment. nih.gov In cultured hepatocytes, this compound would be expected to undergo rapid hydrolysis via carboxylesterases (primarily CES1, which is highly expressed in the liver) to form 4-acetyl-2-hydroxybenzoic acid. nih.govnih.gov Subsequently, this metabolite, as well as the parent compound, could undergo glucuronidation or sulfation. researchgate.net Studies on similar compounds like parabens in cell models have demonstrated this two-step process of hydrolysis followed by conjugation. nih.gov

Identification and Characterization of Metabolites

Based on established metabolic pathways for benzoate esters and compounds with acetyl groups, several metabolites of this compound can be predicted. The biotransformation would likely proceed through Phase I (hydrolysis, reduction) and Phase II (conjugation) reactions.

Phase I Metabolites:

Ester Hydrolysis: The most probable initial metabolic step is the hydrolysis of the methyl ester by carboxylesterases, leading to the formation of 4-acetyl-2-hydroxybenzoic acid . nih.govnih.gov This is the primary de-esterification product.

Acetyl Group Reduction: The acetyl keto group can be reduced by carbonyl reductases to a secondary alcohol, yielding Methyl 2-hydroxy-4-(1-hydroxyethyl)benzoate .

Deacetylation: While less common for acetyl groups on an aromatic ring compared to N-acetyl groups, enzymatic deacetylation to form Methyl 2,4-dihydroxybenzoate is a potential minor pathway. nih.gov

Phase II Metabolites: The phenolic hydroxyl group and the carboxylic acid group (formed after hydrolysis) are susceptible to conjugation.